Home > Products > Screening Compounds P32767 > Deanol bitartrate
Deanol bitartrate - 29870-28-8

Deanol bitartrate

Catalog Number: EVT-8953833
CAS Number: 29870-28-8
Molecular Formula: C8H17NO7
Molecular Weight: 239.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deanol bitartrate is classified as a quaternary ammonium compound and is a salt formed from the reaction of dimethylaminoethanol with tartaric acid. The molecular formula of deanol bitartrate is C4H11NO6C_4H_{11}NO_6, with a molecular weight of approximately 239.23 g/mol. It is soluble in water and has a melting point range of 109°C to 113°C .

Synthesis Analysis

Methods of Synthesis

The synthesis of deanol bitartrate typically involves the neutralization reaction between dimethylaminoethanol and tartaric acid. The process can be described as follows:

  1. Reactants: Dimethylaminoethanol (a colorless liquid) and tartaric acid (a naturally occurring organic acid).
  2. Reaction Conditions: The reaction generally occurs under controlled temperature conditions to ensure complete formation of the salt.
  3. Purification: The resultant product is purified through crystallization or recrystallization techniques to remove any unreacted starting materials or by-products.

Technical Details

The synthesis may utilize various solvents or conditions to optimize yield and purity, but specific methodologies can vary based on laboratory practices or industrial protocols .

Molecular Structure Analysis

Structure and Data

Deanol bitartrate consists of dimethylaminoethanol cation paired with tartarate anion. Its structure can be represented as follows:

  • Molecular Formula: C4H11NO6C_4H_{11}NO_6
  • Molecular Weight: 239.23 g/mol
  • Structural Representation: The compound features a dimethylamino group attached to an ethanol backbone, combined with two carboxylate groups from tartaric acid.

The stereochemistry of deanol bitartrate is achiral, meaning it does not exhibit optical activity due to the absence of stereocenters .

Chemical Reactions Analysis

Reactions Involving Deanol Bitartrate

Deanol bitartrate can participate in various chemical reactions typical for quaternary ammonium compounds:

  1. Hydrolysis: In aqueous conditions, deanol bitartrate may hydrolyze back into its constituent components, dimethylaminoethanol and tartaric acid.
  2. Salt Formation: It can react with strong acids or bases to form new salts.
  3. Esterification: It may undergo esterification reactions under appropriate conditions, forming esters that could be useful in various applications.

These reactions are significant in understanding the stability and reactivity of deanol bitartrate in different environments .

Mechanism of Action

Process and Data

The proposed mechanism of action for deanol bitartrate primarily relates to its effects on neurotransmitter synthesis, particularly acetylcholine. Although direct evidence linking deanol bitartrate to increased acetylcholine levels is limited, it is hypothesized that:

  1. Neurotransmitter Precursor: As a derivative of dimethylaminoethanol, it may serve as a precursor in the biosynthesis pathways leading to acetylcholine.
  2. Cognitive Enhancement: Some studies suggest that enhancing acetylcholine levels could potentially improve cognitive functions such as memory and attention .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 109°C to 113°C
  • Solubility: Soluble in water, indicating good bioavailability when administered .

Chemical Properties

  • Molecular Weight: 239.23 g/mol
  • pH Stability: Typically stable within physiological pH ranges but may undergo degradation under extreme pH conditions.
  • Reactivity: Reacts with strong acids or bases; stability can be affected by moisture and temperature variations.

These properties influence its formulation in pharmaceutical applications and dietary supplements.

Applications

Deanol bitartrate has several notable applications:

  1. Dietary Supplements: Marketed for cognitive enhancement, particularly in improving memory and focus.
  2. Pharmaceuticals: Investigated for potential therapeutic effects in conditions like attention deficit hyperactivity disorder (ADHD) and age-related cognitive decline.
  3. Industrial Uses: Employed in the synthesis of dyestuffs, emulsifiers, and corrosion inhibitors due to its chemical properties .

Despite its applications, further research is warranted to fully understand its efficacy and safety profile in humans.

Historical Context and Evolution of Deanol Bitartrate in Scientific Research

Historical Development of Deanol Derivatives in Neuropharmacology

Deanol (2-dimethylaminoethanol) emerged as a compound of significant neuropharmacological interest in the 1950s due to its structural relationship to choline and hypothesized role in acetylcholine metabolism. The foundational research was pioneered by Pfeiffer and colleagues in 1957, who first proposed that Deanol could serve as a precursor to the neurotransmitter acetylcholine. This hypothesis was based on Deanol's structural similarity to choline (trimethylaminoethanol), differing only by one methyl group, and its potential to cross the blood-brain barrier more efficiently than choline itself [1] [3]. This "cholinergic precursor hypothesis" positioned Deanol derivatives as potential therapeutic agents for conditions involving acetylcholine deficiency.

During the 1960s-1970s, research expanded to develop more bioavailable and effective Deanol derivatives. The most significant development was Deanol acetamidobenzoate (marketed as Deaner), where the p-acetamidobenzoate ester was formed to enhance stability and absorption. This compound became the primary prescription form used in clinical studies [1] [5]. Concurrently, researchers developed centrophenoxine (also known as meclofenoxate), combining Deanol with parachlorophenoxyacetic acid to potentiate its neuroprotective effects. This derivative demonstrated enhanced ability to reduce age-related lipofuscin accumulation in neuronal tissues, suggesting potential anti-aging neurological applications [8] [9].

The mechanistic understanding of Deanol derivatives evolved substantially during this period. Early assumptions that Deanol directly converted to acetylcholine in the brain were challenged by a pivotal 1977 rat study demonstrating that radiolabeled Deanol did not significantly incorporate into acetylcholine molecules at synapses. Instead, researchers discovered that Deanol increased free choline levels in the brain by inhibiting peripheral choline metabolism, thereby indirectly supporting acetylcholine synthesis [3] [8]. Additionally, Deanol was found to integrate into phospholipid membranes as phosphatidyl-dimethylaminoethanol, potentially enhancing membrane fluidity and antioxidant capacity – mechanisms that remain under investigation for their neuroprotective implications [3] [9].

Table 1: Key Historical Deanol Derivatives in Neuropharmacology Research

Compound NameChemical CharacteristicsPrimary Research FocusPeriod of Active Investigation
Deanol (base compound)2-(dimethylamino)ethanolCholinergic precursor hypothesis1950s-present
Deanol acetamidobenzoate (Deaner)Esterified with p-acetamidobenzoic acidLearning/behavior disorders, ADHD management1960-1983
Deanol bitartrateBitartrate salt formDietary supplement formulationsPost-1983
CentrophenoxineDeanol + parachlorophenoxyacetic acidLipofuscin reduction, anti-aging neurology1960s-present

Transition from Prescription Drug to Dietary Supplement: Regulatory Shifts (1983 Withdrawal Analysis)

Deanol acetamidobenzoate (Deaner) existed as a prescription medication in the United States for over two decades, primarily indicated for childhood learning disabilities and attention deficits. Its market presence was terminated in 1983 when the Food and Drug Administration mandated efficacy substantiation under newly strengthened regulations. The manufacturer, Riker Laboratories, faced prohibitive costs for conducting contemporary clinical trials required for FDA compliance. With annual sales below the anticipated research investment threshold, the commercial decision was made to voluntarily withdraw Deaner rather than undertake expensive efficacy studies [1] [4] [5].

This regulatory shift coincided with emerging scientific skepticism about Deanol's mechanism of action. As discussed in Section 1.1, the fundamental premise that Deanol directly boosted acetylcholine synthesis was increasingly challenged by biochemical studies. Regulatory agencies noted inconsistent clinical results across different psychiatric and neurological conditions. Particularly problematic were studies on Alzheimer's disease and tardive dyskinesia where Deanol formulations consistently failed to demonstrate significant benefits over placebo in controlled trials [4] [5] [6]. These efficacy concerns substantially weakened the position of Deanol as a prescription neuropharmacological agent.

The post-1983 landscape witnessed the reemergence of Deanol, primarily as Deanol bitartrate, within the dietary supplement market. The bitartrate salt offered several practical advantages: (1) enhanced stability compared to the free base; (2) reduced hygroscopicity facilitating powder handling; (3) approximately 37% Deanol content by weight; and (4) classification as a nutritional compound rather than a pharmaceutical agent [1] [2]. This transition circumvented the stringent efficacy requirements of pharmaceuticals, operating instead under the more lenient regulatory framework governing dietary supplements. Industrial production data reflects this shift – while pharmaceutical manufacturing ceased, the chemical industry reported substantial production volumes (38,000-79,000 pounds annually in the U.S. alone) for supplement and industrial use [2].

Table 2: Regulatory and Commercial Transition Timeline of Deanol (1950-2000)

Time PeriodRegulatory StatusPrimary FormulationsMajor Market Forces
1957-1983Prescription pharmaceuticalDeanol acetamidobenzoate (Deaner)Neuropharmacology industry; Cholinergic hypothesis research
1983FDA efficacy requirement impositionN/ARising clinical trial costs; Patent expiration; Efficacy controversies
Post-1983Dietary supplement/nutraceuticalDeanol bitartrate (37% Deanol content)Supplement industry growth; Consumer self-medication trends
1990s-presentIndustrial chemical & supplementBitartrate salts; topical formulationsCosmetic applications; Nootropic supplement market expansion

Regulatory oversight of Deanol bitartrate remains fragmented. The Environmental Protection Agency monitors industrial emissions during manufacturing under Volatile Organic Compound regulations (40 CFR Part 60), while indirect food additive regulations (21 CFR §175.300) permit minimal residues from packaging materials. No established exposure limits exist specifically for Deanol bitartrate, reflecting its ambiguous regulatory positioning between industrial chemical, dietary ingredient, and former pharmaceutical [2].

Role in Early Studies on Cognitive and Behavioral Disorders

Deanol derivatives were extensively investigated between 1960-1980 for various cognitive and behavioral conditions, generating a complex research legacy. The most substantial early research focused on attention deficit hyperactivity disorder (ADHD), then termed "hyperkinetic syndrome" or "minimal brain dysfunction." A pivotal double-blind, placebo-controlled trial compared Deanol acetamidobenzoate (500 milligrams daily) against methylphenidate (40 milligrams daily) in 74 children with learning and behavioral disorders over three months. Both active treatments showed statistically significant improvements in behavioral ratings and psychometric testing compared to placebo, with Deanol demonstrating approximately 70% of methylphenidate's effect size on attention metrics [8]. These findings were reinforced by Carl Pfeiffer's open-label study of 108 children, where Deanol administration reportedly enhanced concentration and reduced disruptive behaviors in approximately two-thirds of participants [8]. Researchers hypothesized these benefits stemmed from Deanol's putative cholinergic activity potentially counterbalancing catecholaminergic dysregulation in ADHD.

For age-associated cognitive decline, early clinical investigations yielded conflicting outcomes. A double-blind trial in elderly subjects reported enhanced mental alertness and improved long-term information consolidation with Deanol administration [9]. However, subsequent research in diagnosed Alzheimer's disease produced discouraging results. A rigorously controlled trial administering Deanol to Alzheimer's patients found no significant differences in cognitive testing compared to placebo after six months [4] [6]. These negative findings were replicated across multiple studies, ultimately diminishing therapeutic enthusiasm for Deanol in degenerative dementia despite initial biochemical plausibility.

The exploration of Deanol for tardive dyskinesia represented another significant research avenue, theoretically justified by the cholinergic deficit model of this antipsychotic-induced movement disorder. Early open-label studies reported modest reductions in abnormal involuntary movements, but subsequent placebo-controlled trials failed to establish consistent therapeutic benefits. The largest controlled investigation found only 15-20% of participants achieved clinically meaningful improvement with Deanol, statistically indistinguishable from placebo responses [4]. This pattern – initial open-label promise followed by negative controlled trials – recurred across multiple psychiatric and neurological conditions investigated during Deanol's pharmaceutical period, ultimately undermining its medical acceptance despite isolated positive findings.

Table 3: Key Early Clinical Research on Deanol for Cognitive/Behavioral Disorders (1957-1983)

Condition StudiedStudy DesignKey FindingsMethodological Limitations
Childhood hyperactivity/learning disorders (ADHD)Double-blind RCT vs. methylphenidate (N=74)Significant improvement vs. placebo; ~70% methylphenidate efficacyDiagnostic criteria heterogeneity; Limited duration
Alzheimer's diseaseDouble-blind placebo-controlled (N=not specified)No significant cognitive benefits vs. placeboSample size unclear; Early diagnostic criteria
Age-related memory impairmentOpen-label uncontrolled (N=58 elderly)Subjective alertness improvement; Better information retentionLack of control group; Subjectivity of endpoints
Tardive dyskinesiaDouble-blind crossover trial (N=32)No significant difference from placeboPossible carryover effects; Moderate sample size

The legacy of these early studies is characterized by methodological evolution. Initial research utilized subjective behavioral ratings and uncontrolled designs, whereas later investigations implemented increasingly rigorous controlled methodologies and standardized neuropsychological assessments. This progression revealed significant gaps between theoretical mechanisms and clinical efficacy, particularly for degenerative and medication-induced neurological conditions. Nevertheless, the extensive historical research on Deanol contributed substantially to understanding cholinergic involvement in cognition and behavior, paving the way for subsequent cholinesterase inhibitor development and establishing methodological frameworks for future nootropic research [5] [8] [9].

Properties

CAS Number

29870-28-8

Product Name

Deanol bitartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

UIEGYKVRCKDVKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.